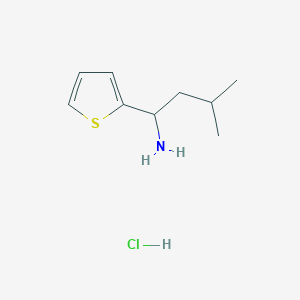

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride

CAS No.: 1193390-55-4

Cat. No.: VC2546956

Molecular Formula: C9H16ClNS

Molecular Weight: 205.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1193390-55-4 |

|---|---|

| Molecular Formula | C9H16ClNS |

| Molecular Weight | 205.75 g/mol |

| IUPAC Name | 3-methyl-1-thiophen-2-ylbutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H15NS.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H |

| Standard InChI Key | IVQRZFOWUMMFGX-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C1=CC=CS1)N.Cl |

| Canonical SMILES | CC(C)CC(C1=CC=CS1)N.Cl |

Introduction

Physicochemical Properties

Basic Properties

The physicochemical properties of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.78 g/mol |

| Physical State | Solid (hydrochloride salt) |

| Solubility | Soluble in water |

| Melting Point | Not explicitly reported |

These properties highlight its suitability for aqueous-based applications and its stability under standard laboratory conditions.

Structural Characteristics

The thiophene ring introduces aromaticity and electron-donating properties due to the sulfur atom's lone pairs. The branching alkyl chain with a terminal amine group contributes to hydrophobic interactions while maintaining polar functionality through the primary amine group.

Predicted Spectroscopic Features

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are crucial for characterizing compounds like this one:

-

NMR: Signals from the thiophene ring protons would appear in the aromatic region (), while the aliphatic protons would resonate between .

-

IR: Characteristic peaks include for N-H stretching and for C=C stretching in the thiophene ring.

-

Mass Spectrometry: The molecular ion peak () would be observed at , corresponding to the base structure without hydrochloride.

Synthesis and Production

General Synthetic Routes

The synthesis of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride typically involves:

-

Thiophene Derivatization: Functionalization of thiophene with appropriate alkyl groups.

-

Amination Reaction: Introduction of the primary amine group via reductive amination or nucleophilic substitution.

-

Hydrochloride Formation: Conversion to the hydrochloride salt by treating with hydrogen chloride gas or aqueous HCl.

Example Synthesis Protocol

A representative synthetic route might involve:

-

Reacting thiophene derivatives with alkyl halides under basic conditions.

-

Introducing an amine group through reductive amination using formaldehyde and ammonia or primary amines.

-

Purifying the product by recrystallization from solvents like ethanol or isopropanol.

Yield optimization often involves controlling reaction temperature, solvent polarity, and reagent stoichiometry.

Applications

Organic Synthesis

As a versatile intermediate, this compound can be used to synthesize more complex molecules, including heterocyclic compounds and chiral auxiliaries.

Research Insights

Experimental Studies

-

Potential use as ligands in asymmetric catalysis.

Computational Predictions

In silico studies predict favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles due to moderate lipophilicity and good solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume